molecular formula C25H34N4O2 B2686086 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 922064-70-8

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B2686086
CAS RN: 922064-70-8
M. Wt: 422.573
InChI Key: OQGAHKDITOGQKQ-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide is a useful research compound. Its molecular formula is C25H34N4O2 and its molecular weight is 422.573. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

A study by Ruchelman et al. (2004) investigated novel anticancer agents, including compounds with structural similarities to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-isopropylphenyl)oxalamide, targeting topoisomerase I with potent cytotoxic activity. These compounds, such as 2,3-dimethoxy-8,9-methylenedioxy-11-[(2-dimethylamino)ethyl]-11H-isoquino[4,3-c]cinnolin-12-one, demonstrated significant antitumor activity in vivo, especially against non-estrogen responsive breast tumor cell lines, when administered orally or by injection, highlighting their potential as effective anticancer agents Ruchelman et al., 2004.

Photophysical Applications

The study by Galunov et al. (2003) delved into the spectral properties of new 11-acetyl- and 11-ethyl-carboxylate-10-methyl-7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their dimethylamino derivatives. These compounds exhibited bright fluorescence in solution, plastic matrices, and solid state, with the nature of the carbonyl substituent significantly affecting the fluorescence quantum yields. This research suggests their valuable properties for development as fluorescent markers in biomedical applications, demonstrating the diverse photophysical applications of such compounds Galunov et al., 2003.

Organic Light-Emitting Device (OLED) Applications

Luo et al. (2015) synthesized and studied the properties of red-emissive fluorophores, including compounds with structural elements similar to the chemical compound . These investigations revealed their potential as promising standard-red light-emitting materials for OLED applications, underscoring the compound's significance in advancing OLED technology Luo et al., 2015.

Antitumor and DNA Interaction Studies

Sami et al. (1995) synthesized 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones with various amino and acylamino groups, exploring their antitumor activity and interaction with DNA. This research highlighted the strong dependency of antitumor potency on the position of substitution and identified compounds with significantly higher potency than the parent compound, demonstrating the importance of these compounds in antitumor research and DNA interaction studies Sami et al., 1995.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-17(2)18-8-11-21(12-9-18)27-25(31)24(30)26-16-23(28(3)4)20-10-13-22-19(15-20)7-6-14-29(22)5/h8-13,15,17,23H,6-7,14,16H2,1-5H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGAHKDITOGQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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